molecular formula C7H9NOS B178025 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one CAS No. 178688-48-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one

Cat. No.: B178025
CAS No.: 178688-48-7
M. Wt: 155.22 g/mol
InChI Key: WLKLAHLNIGTZHO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is a heterocyclic compound that features a fused thieno and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 1,4-diketones under acidic conditions to form the thieno[3,2-c]pyridine core . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro and tetrahydro derivatives

    Substitution: Halogenated, alkylated, and other substituted derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is unique due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of various pharmacologically active compounds.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKLAHLNIGTZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one

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